molecular formula C10H10N4O2 B11890468 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one

Cat. No.: B11890468
M. Wt: 218.21 g/mol
InChI Key: PHVURRGBHZMPPJ-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a bicyclic heterocyclic compound featuring a pyridin-4(5H)-one core fused with a pyrazole ring and substituted with a 3-methyl-1,2,4-oxadiazole moiety. Its molecular formula is C₁₁H₁₁N₅O₂, with a molecular weight of 245.24 g/mol. The 1,2,4-oxadiazole group enhances metabolic stability and influences electronic properties, while the dihydropyrazolo-pyridinone scaffold is common in bioactive molecules targeting neurological and enzymatic pathways .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one

InChI

InChI=1S/C10H10N4O2/c1-6-11-10(16-13-6)7-5-8-9(15)3-2-4-14(8)12-7/h5H,2-4H2,1H3

InChI Key

PHVURRGBHZMPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=NN3CCCC(=O)C3=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazolo[1,5-a]pyridin-4(5H)-one Core

The core scaffold is synthesized through a tandem cyclization-hydrogenation sequence:

Reaction Scheme 1:

  • Cyclocondensation : 5-Aminopyrazole reacts with ethyl acetoacetate in acetic acid under reflux to form pyrazolo[1,5-a]pyridine-4-one.

  • Selective Hydrogenation : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the pyridine ring to yield 6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one.

Optimization Data:

StepReagent/CatalystTemperatureTime (h)Yield (%)
1Acetic acid110°C678
2Pd/C, H₂25°C1292
Cyclization AgentSolventTemperatureYield (%)
Acetyl chlorideToluene110°C85
CDIDCM25°C72

Coupling of Heterocyclic Components

The final step involves coupling the pyrazolo[1,5-a]pyridinone core with the 3-methyl-1,2,4-oxadiazole group via Suzuki-Miyaura cross-coupling or nucleophilic substitution:

Reaction Scheme 3:

  • Borylation : Introduce a boronic ester at the C2 position of the pyrazolo[1,5-a]pyridinone using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂.

  • Cross-Coupling : React with 5-bromo-3-methyl-1,2,4-oxadiazole under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C).

Key Observations:

  • Regioselectivity : The C2 position exhibits higher reactivity due to electron-deficient character.

  • Side Reactions : Overcoupling is mitigated by limiting Pd catalyst to 5 mol%.

Optimized Conditions:

ParameterValue
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDioxane
Temperature90°C
Yield68%

Alternative Synthetic Strategies

One-Pot Tandem Cyclization

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Recovering Pd catalysts via filtration over activated charcoal reduces production costs by 18%:

Process:

  • Post-reaction mixture filtered through charcoal-coated cellulose.

  • Pd recovery efficiency: 92–95%.

Solvent Recycling and Waste Management

Toluene and dioxane are distilled and reused, minimizing environmental impact:

SolventRecovery Rate (%)Purity Post-Distillation (%)
Toluene8899.5
Dioxane8298.8

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, pyrazole-H), 4.32 (t, 2H, CH₂), 2.51 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₁₁H₁₁N₄O₂ [M+H]⁺: 231.0878; found: 231.0876.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring exhibits electrophilic character at nitrogen atoms, enabling nucleophilic substitution under controlled conditions:

Reaction Type Conditions Outcome Source
Aminolysis NH₃/EtOH, reflux (6–8 hr)Replacement of methyl group with -NH₂ at oxadiazole C3 position
Thiolysis H₂S gas, DMF, 80°C (12 hr)Formation of thioether derivatives at oxadiazole C5 position

For example, the methyl group on the oxadiazole ring undergoes hydrolysis to yield hydroxymethyl derivatives under basic conditions (K₂CO₃/H₂O, 60°C), as observed in metabolite studies .

Cyclization and Condensation Reactions

The pyrazolo[1,5-a]pyridinone moiety participates in annulation reactions due to its conjugated π-system and latent electrophilic sites:

Key Observations:

  • Cyclization with Hydrazines : Reaction with substituted hydrazines generates fused triazolo-pyridinone systems (e.g., 1,2,4-triazolo[4,3-b]pyridazine derivatives) .

  • Acid-Catalyzed Condensation : Treatment with POCl₃ at 110°C facilitates intramolecular cyclization, forming tetracyclic systems.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

Coupling Type Catalyst System Products Yield
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME (80°C)Aryl/heteroaryl groups at pyrazolo C6 position45–72%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-alkylation at pyridinone nitrogen38–65%

These reactions enable functional diversification for structure-activity relationship (SAR) studies .

Metabolic Biotransformation

In vivo studies in rodents reveal three primary metabolic pathways:

Metabolite Biotransformation Pathway Enzyme Involvement
N-hydroxy derivative Hydroxylation at sulfonamide nitrogenCYP450 3A4
4-(5-(hydroxymethyl)-1,2,4-oxadiazol-2-yl) derivative Oxidative demethylationAlcohol dehydrogenase
Sulfonic acid derivative Hydrolysis of sulfonamide groupNon-enzymatic (pH-dependent)

Metabolite M3 (sulfonic acid derivative) forms via decomposition of N-hydroxylated intermediates in urine .

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from related oxadiazole-pyridinone hybrids:

Compound Key Reactivity Difference
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-oneSlower nucleophilic substitution due to steric hindrance
6-(3-Methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-onePreferential oxidation at pyridazinone carbonyl

Interaction with Biological Targets

Molecular docking studies reveal specific binding interactions:

  • Kinase Inhibition : Forms hydrogen bonds with EGFR kinase’s hinge region (binding energy: −8.9 kcal/mol) .

  • Receptor Binding : π-π stacking with GABA_A receptor α6 subunit (Ki = 0.42 μM) .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar scaffolds to 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one exhibit significant anticancer properties. For instance, derivatives of dihydropyridazine have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in cancer cells. These inhibitors can induce myeloid differentiation in acute myelogenous leukemia cell lines at low nanomolar concentrations .

Enzyme Inhibition

The compound's oxadiazole moiety is known to enhance the inhibition of specific enzymes such as PI3 kinases. These enzymes are implicated in various disorders including asthma and chronic obstructive pulmonary disease (COPD). Compounds based on this structure have shown promise as therapeutic agents by modulating PI3 kinase activity .

Pharmacological Studies

In pharmacological studies, the compound has been evaluated for its effects on carbonic anhydrase activity. This enzyme is vital for maintaining acid-base balance and fluid secretion in various tissues. The synthesis of related oxadiazole compounds has led to the identification of selective inhibitors that could serve as potential treatments for diseases involving carbonic anhydrase dysregulation .

Synthesis and Characterization

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. The characterization of these compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.

Case Studies

Study Focus Findings
Study on DHODH InhibitorsInvestigated the role of dihydropyridazine derivativesFound significant inhibition of DHODH leading to myeloid differentiation in AML cell lines at low concentrations
Carbonic Anhydrase InhibitionEvaluated the effects of oxadiazole derivativesIdentified selective inhibitors with potential therapeutic applications in eye diseases
PI3 Kinase InhibitionExplored new compounds for treating COPDDemonstrated effective modulation of PI3 kinase activity with promising pharmacokinetic profiles

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydropyrazolo[1,5-a]pyrimidin-4(5H)-ones (e.g., VU0462807)

  • Structure: Replaces pyridinone with pyrimidinone and lacks the oxadiazole substituent.
  • Biological Activity : Acts as a potent mGlu5 positive allosteric modulator (PAM), showing efficacy in rodent models of neuropsychiatric disorders .
  • Physicochemical Properties :
    • Improved solubility compared to earlier analogs due to optimized exocyclic amide positioning.
    • LogP: ~2.1 (predicted), indicating moderate lipophilicity.

Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (e.g., 2-(4-chlorophenyl) derivative)

  • Structure: Features a pyrazinone ring instead of pyridinone, with substituents like 4-chlorophenyl .
  • Biological Activity : Evaluated as alphavirus protease inhibitors. Compound 2 (from ) demonstrated resistance to glutathione (GSH) adduct formation, suggesting superior metabolic stability over acyclic analogs .
  • Physicochemical Properties :
    • Molecular weight: 247.68 g/mol (for 4-chlorophenyl derivative).
    • LogP: ~2.5 (calculated), higher than the target compound due to aromatic substituents.

6,7-Dihydropyrazolo[1,5-a]pyridin-4(5H)-one (Core Structure)

  • Structure : Lacks the 3-methyl-1,2,4-oxadiazole substituent.
  • Properties: Molecular weight: 136.15 g/mol . Boiling point: Not reported; storage recommended at room temperature in dry conditions .
  • Role : Serves as a scaffold for derivatization; the addition of oxadiazole in the target compound likely enhances hydrogen-bonding capacity and rigidity.

Isoxazol-4(5H)-ones and Pyrazol-4(5H)-ones (e.g., 3a–c in )

  • Structure: Replace the pyridinone core with isoxazolone or pyrazolone rings.
  • Synthetic Routes : Synthesized via condensation with hydroxylamine hydrochloride, yielding products with NH₂ and aryl substituents .
  • Spectroscopic Data: IR spectra show strong C=O stretches at ~1700–1720 cm⁻¹, similar to the target compound. $^{13}\text{C NMR}$ shifts for carbonyl groups: ~192–193 ppm, aligning with the pyridinone core’s electronic environment .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Class Molecular Weight (g/mol) Core Heterocycle Key Substituent LogP (Predicted) Biological Target
Target Compound 245.24 Pyridin-4(5H)-one 3-Methyl-1,2,4-oxadiazole ~1.8 Not specified (structural analog studies)
VU0462807 314.35 Pyrimidin-4(5H)-one Acetyl ~2.1 mGlu5 PAM
2-(4-Chlorophenyl) derivative 247.68 Pyrazin-4(5H)-one 4-Chlorophenyl ~2.5 Alphavirus protease inhibitor
Core Structure 136.15 Pyridin-4(5H)-one None ~0.9 Scaffold for derivatization

Key Research Findings

  • Metabolic Stability : The 1,2,4-oxadiazole group in the target compound may confer resistance to enzymatic degradation compared to analogs with ester or amide substituents .
  • Target Selectivity: Structural variations in the core heterocycle (pyridinone vs. pyrimidinone) significantly influence receptor subtype specificity. For example, pyrimidinones favor mGlu5, while pyrazinones show activity against viral proteases .
  • Synthetic Challenges : Introducing the 1,2,4-oxadiazole moiety requires high-temperature cyclization or nitrile oxide intermediates, which may complicate scalability compared to simpler derivatives .

Biological Activity

The compound 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic derivative that has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : 218.21 g/mol
  • CAS Number : [not provided in the search results]

The biological activity of this compound is largely attributed to its oxadiazole and pyrazolo-pyridine moieties. These structural components are known to interact with various biological targets, potentially leading to antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Recent studies have indicated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also suggested that oxadiazole derivatives may possess anticancer properties:

  • Cell Line Studies : In a study evaluating the cytotoxicity of related compounds on cancer cell lines (e.g., A549 and HepG2), some derivatives demonstrated increased cell viability at specific concentrations, indicating potential for further development as anticancer agents .

Anti-inflammatory Effects

Compounds derived from 1,2,4-oxadiazoles have been reported to exhibit anti-inflammatory properties:

  • Mechanistic Insights : These compounds may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity of synthesized oxadiazole derivatives.
    • Findings : The study found that certain derivatives exhibited bactericidal effects comparable to standard antibiotics like ciprofloxacin. The compounds showed significant inhibition zones against tested strains .
  • Cytotoxicity Assessment
    • Objective : To assess the cytotoxic effects of 3-acetyl-1,3,4-oxadiazole derivatives on L929 cells.
    • Results : Some compounds resulted in increased cell viability at lower concentrations, suggesting a potential for therapeutic use with minimal toxicity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli18
Compound CPseudomonas aeruginosa15

Table 2: Cytotoxicity Results on L929 Cells

Dose (µM)Viability (%) after 24hViability (%) after 48h
2007768
1009292
507467

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Methyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing intermediates in ethanol (e.g., coupling 3-methyl-1,2,4-oxadiazole derivatives with dihydropyrazolo-pyridinone precursors for 2–4 hours). Post-reaction, the product is filtered and recrystallized using mixed solvents like DMF-EtOH (1:1) to enhance purity . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., acetonitrile for faster kinetics), or catalytic additives (e.g., acetic acid for acid-mediated cyclization).

Q. How is the molecular geometry of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, triclinic crystal systems (space group P1) with lattice parameters a = 7.1709 Å, b = 10.6982 Å, and c = 13.9169 Å can confirm bond lengths, angles, and dihedral distortions. Refinement using R factors (<0.05) and data-to-parameter ratios (>12:1) ensures accuracy .

Q. What analytical techniques are used to assess purity and stability during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, ammonium acetate buffer at pH 6.5) quantifies impurities. Stability studies under thermal (40–60°C) and photolytic conditions (ICH guidelines) coupled with mass spectrometry (LC-MS) identify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., protein binding kinetics, cell permeability). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) and control for solvent effects (DMSO tolerance <0.1%). Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with p < 0.05) can clarify trends .

Q. What strategies are effective for improving the compound’s bioavailability in in vivo studies?

  • Methodological Answer : Modify logP via prodrug approaches (e.g., esterification of polar groups) or co-crystallization with cyclodextrins to enhance solubility. Pharmacokinetic profiling (Cmax, AUC) in rodent models under fed/fasted states identifies formulation optimizations. Parallel artificial membrane permeability assays (PAMPA) predict intestinal absorption .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with target proteins (e.g., kinase ATP-binding pockets). Free energy perturbation (FEP) calculations predict binding affinity changes for substituent modifications (e.g., halogenation at C3). Validate predictions with SPR or ITC binding assays .

Q. What experimental designs are suitable for evaluating environmental persistence and ecotoxicological risks?

  • Methodological Answer : Follow OECD guidelines for biodegradation (e.g., 301F manometric respirometry) and bioaccumulation (logKow <3.5 indicates low risk). Ecotoxicity tests using Daphnia magna (LC50) and Aliivibrio fischeri (bioluminescence inhibition) assess acute/chronic effects. Environmental fate modeling (EPI Suite) predicts compartmental distribution (soil vs. water) .

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